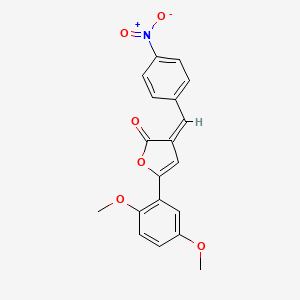
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as DNM-2, is a synthetic compound that has gained significant attention in the field of scientific research. DNM-2 is a potent inhibitor of dynamin, a GTPase enzyme that plays a crucial role in membrane trafficking and endocytosis.
Wirkmechanismus
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone binds to the GTPase domain of dynamin and inhibits its activity by preventing GTP hydrolysis. This results in the accumulation of dynamin on the membrane and the inhibition of endocytosis and membrane trafficking. 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to selectively inhibit dynamin 1 and 2 isoforms, which are predominantly expressed in the nervous system.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. In neuronal cells, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone inhibits synaptic vesicle endocytosis and recycling, resulting in a decrease in neurotransmitter release. In cancer cells, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone inhibits cell proliferation and induces cell death. 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to affect the morphology and function of mitochondria, leading to the activation of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of dynamin, making it a valuable tool for studying the role of dynamin in various cellular processes. 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is also cell-permeable and can be applied to live cells, making it suitable for studying the effects of dynamin inhibition in real-time. However, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has some limitations as well. It is a relatively new compound, and its long-term toxicity and side effects are not well understood. Additionally, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone can affect other GTPases besides dynamin, which may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One area of research is the development of more potent and selective dynamin inhibitors that can be used to study the role of dynamin in various cellular processes. Another area of research is the investigation of the long-term effects of dynamin inhibition and the potential use of dynamin inhibitors as therapeutic agents for diseases such as cancer and neurodegenerative disorders. Additionally, the development of new imaging techniques that can be used to visualize the effects of dynamin inhibition in real-time would be a valuable tool for studying dynamin function.
Synthesemethoden
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone can be synthesized using a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the corresponding Schiff base. This Schiff base is then cyclized using a Lewis acid catalyst to obtain the final product, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been extensively studied for its potential use as a tool compound in scientific research. Its potent inhibitory activity against dynamin makes it a valuable tool for studying the role of dynamin in various cellular processes such as endocytosis, membrane trafficking, and synaptic vesicle recycling. 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been used in numerous studies to investigate the role of dynamin in synaptic transmission, neuronal development, and cancer cell proliferation.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-15-7-8-17(25-2)16(11-15)18-10-13(19(21)26-18)9-12-3-5-14(6-4-12)20(22)23/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWJGRWYVBLMHF-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isopropyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4978603.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B4978607.png)
![1-acetyl-17-(4-chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978614.png)
![5-(2-chlorobenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978622.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4978624.png)
methyl]-2,4-pentanedione](/img/structure/B4978635.png)
![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)

![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![5-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}-2-furoic acid](/img/structure/B4978664.png)
amine oxalate](/img/structure/B4978691.png)
![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)